molecular formula C8H6ClNO B1294377 3-Chloro-4-methylphenyl isocyanate CAS No. 28479-22-3

3-Chloro-4-methylphenyl isocyanate

Cat. No.: B1294377
CAS No.: 28479-22-3
M. Wt: 167.59 g/mol
InChI Key: UKTKKMZDESVUEE-UHFFFAOYSA-N
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Description

3-Chloro-4-methylphenyl isocyanate, also known as 2-chloro-4-isocyanato-1-methylbenzene, is an organic compound with the molecular formula C8H6ClNO. It is a colorless liquid with an acrid odor and is denser than water. This compound is primarily used as an intermediate in the synthesis of various chemicals .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Chloro-4-methylphenyl isocyanate plays a crucial role in various biochemical reactions. It is known to interact with a wide range of biomolecules, including enzymes, proteins, and other cellular components. The compound reacts with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, often resulting in the release of toxic gases . These interactions can lead to the formation of stable or reactive intermediates, which can further participate in biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It can cause severe irritation to the skin, eyes, and mucous membranes upon contact . Inhalation or ingestion of the compound can lead to toxic effects, including respiratory distress and systemic toxicity . At the cellular level, this compound can disrupt cell signaling pathways, alter gene expression, and affect cellular metabolism. These disruptions can lead to cell death or dysfunction, depending on the concentration and duration of exposure.

Molecular Mechanism

The molecular mechanism of action of this compound involves its reactivity with nucleophilic sites on biomolecules. The isocyanate group (-N=C=O) in the compound can form covalent bonds with amino groups in proteins, leading to the formation of urea derivatives . This covalent modification can inhibit enzyme activity, alter protein function, and disrupt cellular processes. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), further contributing to cellular damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to decompose in water, releasing toxic and flammable gases . This decomposition can affect the stability and efficacy of the compound in experimental setups. Long-term exposure to this compound can lead to chronic toxicity, affecting cellular function and viability. Studies have shown that the compound can cause persistent cellular damage, even after the initial exposure has ceased.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild irritation and transient effects. At higher doses, it can lead to severe toxicity, including respiratory distress, systemic toxicity, and death . Animal studies have shown that there is a threshold dose above which the toxic effects of this compound become pronounced. These studies also highlight the potential for cumulative toxicity with repeated exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can undergo hydrolysis to form amines and carbon dioxide . The compound can also participate in oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its potential to disrupt normal cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can diffuse across cell membranes and accumulate in various cellular compartments . It can also interact with transport proteins and binding sites, affecting its localization and distribution. The accumulation of this compound in specific tissues can lead to localized toxicity and cellular damage.

Subcellular Localization

This compound is known to localize in specific subcellular compartments, including the cytoplasm and organelles . The compound can be directed to these compartments through targeting signals and post-translational modifications. Once localized, this compound can exert its effects on cellular function and activity. The subcellular localization of the compound is crucial for understanding its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methylphenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Water: Hydrolysis reaction.

    Alcohols: Reaction to form urethanes.

    Amines: Reaction to form urea derivatives.

Major Products:

Comparison with Similar Compounds

Comparison: 3-Chloro-4-methylphenyl isocyanate is unique due to the presence of both a chlorine atom and a methyl group on the phenyl ring. This combination of substituents influences its reactivity and the types of products formed in its reactions. Compared to other isocyanates, it offers a distinct balance of reactivity and stability, making it valuable in specific synthetic applications .

Properties

IUPAC Name

2-chloro-4-isocyanato-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6ClNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTKKMZDESVUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Record name 3-CHLORO-4-METHYLPHENYL ISOCYANATE
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DSSTOX Substance ID

DTXSID5067390
Record name 3-Chloro-4-methylphenyl isocyanate
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

3-chloro-4-methylphenyl isocyanate appears as a colorless liquid with an acrid odor. Denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
Record name 3-CHLORO-4-METHYLPHENYL ISOCYANATE
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CAS No.

28479-22-3, 51488-20-1
Record name 3-CHLORO-4-METHYLPHENYL ISOCYANATE
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Record name 3-Chloro-4-methylphenyl isocyanate
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Record name Benzene, 2-chloro-4-isocyanato-1-methyl-
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Record name 3-Chloro-4-methylphenyl isocyanate
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Record name 3-chloro-p-tolyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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